molecular formula C6H12O2 B147618 Ethyl Isobutyrate-d6 CAS No. 127074-27-5

Ethyl Isobutyrate-d6

Cat. No.: B147618
CAS No.: 127074-27-5
M. Wt: 122.19 g/mol
InChI Key: WDAXFOBOLVPGLV-XERRXZQWSA-N
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Description

Ethyl Isobutyrate-d6 is a deuterated derivative of ethyl 2-methylpropanoate. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate typically involves the deuteration of ethyl 2-methylpropanoate. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecular structure.

Industrial Production Methods

Industrial production of ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate follows similar principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuteration process. Additionally, stringent quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl Isobutyrate-d6 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or other functionalized compounds.

Scientific Research Applications

Ethyl Isobutyrate-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies and kinetic isotope effect experiments.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential in drug development, particularly in enhancing the stability and bioavailability of pharmaceuticals.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate is primarily related to its deuterium content. Deuterium atoms can influence the rate of chemical reactions through the kinetic isotope effect, where the presence of heavier isotopes leads to slower reaction rates. This property is exploited in studies of reaction mechanisms and metabolic pathways.

Comparison with Similar Compounds

Ethyl Isobutyrate-d6 is unique due to its high deuterium content. Similar compounds include:

    Ethyl 2-methylpropanoate: The non-deuterated analog.

    Ethyl 3,3,3-trideuterio-2-methylpropanoate: A partially deuterated derivative.

    Ethyl 2-(trideuteriomethyl)propanoate: Another partially deuterated derivative.

These compounds differ in their isotopic composition, which affects their physical and chemical properties. The high deuterium content of ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate makes it particularly valuable for specific research applications.

Properties

IUPAC Name

ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4-8-6(7)5(2)3/h5H,4H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAXFOBOLVPGLV-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OCC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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